Sulfonamide derivative 15
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Overview
Description
Sulfonamide derivative 15 is a member of the sulfonamide class of compounds, which are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory properties . Sulfonamides have been extensively studied and utilized in various fields, making them a significant area of research in organic chemistry and pharmacology.
Preparation Methods
The most common method for synthesizing sulfonamide derivatives involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . This method is effective, but the nucleophilicity of amines can vary depending on the groups attached to them. Primary amines are highly reactive, whereas secondary amines show very low to almost nil reactivity .
Another method involves the oxidative coupling of thiols and amines, which has emerged as a highly useful method for synthesizing structurally diverse sulfonamides in a single step . This strategy does not require additional pre-functionalization and de-functionalization steps, streamlining synthetic routes and reducing waste generation .
Chemical Reactions Analysis
Sulfonamide derivatives undergo various types of chemical reactions, including:
Reduction: Reduction of sulfonamides can lead to the formation of sulfinamides and sulfenamides.
Substitution: Sulfonamides can react with aldehydes to produce N-sulfonylcarboxamides in a single step.
Common reagents used in these reactions include sulfonyl chlorides, aldehydes, nitric acid, and various bases . The major products formed from these reactions are new sulfonamide derivatives with different functional groups attached to the sulfonamide moiety .
Scientific Research Applications
Sulfonamide derivative 15 has a wide range of scientific research applications, including:
Biology: Studied for their antibacterial, antiviral, and anticancer properties.
Medicine: Used in the treatment of various medical conditions, including bacterial infections, hypertension, and inflammatory reactions.
Industry: Employed in the synthesis of polymers and as alkyl transfer reagents in industrial processes.
Mechanism of Action
Sulfonamide derivative 15 exerts its effects by inhibiting the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, which are necessary for bacterial DNA synthesis and replication . As a result, bacteria cannot replicate, leading to their eventual death .
Comparison with Similar Compounds
Sulfonamide derivative 15 can be compared with other similar compounds, such as:
Sulfamethazine: Used in veterinary medicine to treat gastrointestinal and respiratory tract infections in livestock.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis in warm-blooded animals.
Sulfamethoxazole: Commonly used in combination with trimethoprim to treat bacterial infections in humans.
This compound is unique due to its specific structure and the functional groups attached to the sulfonamide moiety, which can significantly influence its biological activity and pharmacological properties .
Properties
Molecular Formula |
C17H19NO2S2 |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C17H19NO2S2/c19-22(20,16-6-3-9-21-16)18-17-14-7-8-15(17)11-13-5-2-1-4-12(13)10-14/h1-6,9,14-15,17-18H,7-8,10-11H2 |
InChI Key |
IFPBWXNUXWIDSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3=CC=CC=C3CC1C2NS(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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